Isothiazolo[3,4-c]pyridin-3-amine
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Overview
Description
Isothiazolo[3,4-c]pyridin-3-amine is a heterocyclic compound that features a fused ring system combining an isothiazole and a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolo[3,4-c]pyridin-3-amine typically involves the formation of the isothiazole ring followed by the construction of the pyridine ring. One common method starts with the cyclization of appropriate precursors under specific conditions to form the isothiazole ring. This is followed by further reactions to introduce the pyridine ring and the amine group at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Green chemistry principles are increasingly being applied to develop more sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
Isothiazolo[3,4-c]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the ring system.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Isothiazolo[3,4-c]pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of isothiazolo[3,4-c]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Isothiazolo[4,5-b]pyridine: Another heterocyclic compound with a similar structure but different ring fusion pattern.
Thiazolo[5,4-b]pyridine: A related compound with a thiazole ring instead of an isothiazole ring
Uniqueness
Isothiazolo[3,4-c]pyridin-3-amine is unique due to its specific ring fusion and the presence of an amine group at the 3-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C6H5N3S |
---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
[1,2]thiazolo[3,4-c]pyridin-3-amine |
InChI |
InChI=1S/C6H5N3S/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,7H2 |
InChI Key |
GBPSRRHCMFAMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=NSC(=C21)N |
Origin of Product |
United States |
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